

Solubility profile of 2-(Methylsulfonyl)benzoic acid in various solvents

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)benzoic acid

Cat. No.: B188935

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An In-depth Technical Guide to the Solubility Profile of **2-(Methylsulfonyl)benzoic acid**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-(Methylsulfonyl)benzoic acid**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility in a range of common solvents based on the compound's chemical structure and general solubility principles. Furthermore, it details a standardized experimental protocol for accurately determining the solubility of this compound, providing a framework for researchers to generate precise data.

Predicted Solubility Profile

2-(Methylsulfonyl)benzoic acid is a polar molecule containing both a carboxylic acid group and a sulfonyl group. The presence of these polar functional groups, capable of hydrogen bonding, suggests that it will exhibit higher solubility in polar solvents. Conversely, its solubility is expected to be limited in non-polar solvents. The aromatic ring contributes to some non-polar character, which may allow for some solubility in solvents with moderate polarity.

Table 1: Predicted Qualitative Solubility of **2-(Methylsulfonyl)benzoic acid** in Various Solvents

Solvent Class	Solvent Name	Predicted Solubility	Rationale
Polar Protic	Water	Sparingly Soluble to Soluble	The carboxylic acid and sulfonyl groups can form hydrogen bonds with water. However, the benzene ring may limit high solubility. Solubility is expected to increase with pH as the carboxylate salt is formed.
	Methanol	Soluble	The polar hydroxyl group of methanol can interact favorably with the polar groups of the solute.
	Ethanol	Soluble	Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Very Soluble	DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds.
	Dimethylformamide (DMF)	Very Soluble	Similar to DMSO, DMF is a highly polar solvent capable of solvating both the polar and non-polar parts of the molecule.

Acetone	Moderately Soluble	Acetone has a significant dipole moment and can act as a hydrogen bond acceptor.	
Acetonitrile	Sparingly Soluble	While polar, acetonitrile is a weaker hydrogen bond acceptor compared to other polar aprotic solvents.	
Non-Polar	Toluene	Sparingly Soluble	The aromatic ring of toluene can interact with the benzene ring of the solute, but the overall polarity mismatch will limit solubility.
Hexane	Insoluble	The non-polar nature of hexane makes it a poor solvent for the highly polar 2-(Methylsulfonyl)benzoic acid.	
Diethyl Ether	Sparingly Soluble	Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, allowing for some limited solubility.	

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of **2-(Methylsulfonyl)benzoic acid** in various solvents using a standard gravimetric method.[\[1\]](#)[\[2\]](#)[\[3\]](#)

1. Materials and Equipment:

- **2-(Methylsulfonyl)benzoic acid** (high purity)
- Selected solvents (analytical grade)
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic shaker or water bath
- Centrifuge
- Volumetric flasks
- Pipettes
- Oven

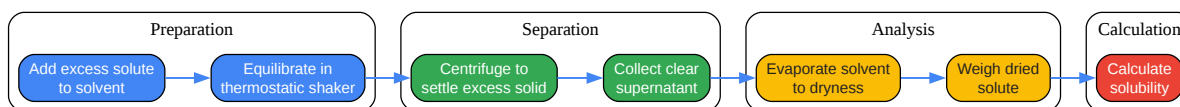
2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-(Methylsulfonyl)benzoic acid** to a known volume of the selected solvent in a sealed container.
 - Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
- Sample Collection and Separation:

- After the equilibration period, allow the solution to stand undisturbed for a few hours to let the excess solid settle.
- To separate the undissolved solid, centrifuge the saturated solution at a high speed.
- Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.
- Solvent Evaporation and Mass Determination:
 - Transfer the collected supernatant to a pre-weighed, dry container.
 - Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.
 - Accurately weigh the container with the dried solute.
- Calculation of Solubility:
 - The solubility can be calculated using the following formula:
 - $\text{Solubility (g/100 mL)} = (\text{Mass of dried solute} / \text{Volume of supernatant collected}) \times 100$

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.



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Caption: A flowchart of the gravimetric method for solubility determination.

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References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmajournal.net [pharmajournal.net]
- 3. pharmacyjournal.info [pharmacyjournal.info]
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